molecular formula C15H22N2O4S B6983830 N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide

N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide

Cat. No.: B6983830
M. Wt: 326.4 g/mol
InChI Key: PWVPVTDLVRUOTA-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a sulfonyl group attached to an azetidine ring, which is further connected to a phenylbutanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-22(19,20)17-10-14(11-17)12-21-16-15(18)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVPVTDLVRUOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CONC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Methoxy Group: The methoxy group is introduced through nucleophilic substitution reactions.

    Coupling with 4-Phenylbutanamide: The final step involves coupling the azetidine derivative with 4-phenylbutanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-[(1-methylsulfonylazetidin-3-yl)methoxy]-4-phenylbutylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

This compound is unique due to its specific combination of an azetidine ring, a methylsulfonyl group, and a phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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